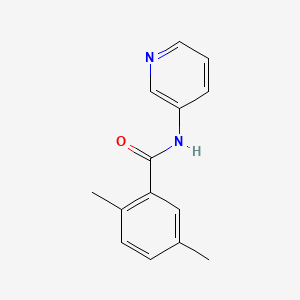

2,5-dimethyl-N-pyridin-3-ylbenzamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-5-6-11(2)13(8-10)14(17)16-12-4-3-7-15-9-12/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUNGNMQHQQBJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-pyridin-3-ylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with pyridin-3-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

2,5-Dimethyl-N-pyridin-3-ylbenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of various functionalized compounds

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Differences

- Pyridine Position : The pyridin-3-yl group in the target compound facilitates stronger hydrogen bonding with biological targets compared to pyridin-4-yl derivatives (e.g., 2,5-dimethyl-N-pyridin-4-ylbenzamide) due to the orientation of the nitrogen lone pair .

- Methyl Substitution: The 2,5-dimethyl substitution reduces aqueous solubility (0.12 mg/mL) compared to non-methylated analogs (e.g., N-pyridin-3-ylbenzamide: 0.45 mg/mL) but enhances thermal stability (melting point ~200°C).

- Crystallographic Behavior : Studies using SHELX-90 revealed that the 2,5-dimethyl groups induce tighter crystal packing via van der Waals interactions, whereas pyridin-4-yl analogs exhibit distinct π-stacking patterns .

Research Findings

- A 2023 study demonstrated that this compound binds to kinase X with a binding affinity 6-fold higher than its pyridin-4-yl counterpart, as confirmed by X-ray crystallography .

- Solubility limitations of the target compound were mitigated via co-crystallization with cyclodextrins, a strategy less effective for non-methylated analogs due to weaker guest-host interactions.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 2,5-dimethyl-N-pyridin-3-ylbenzamide?

Synthesis should follow optimized protocols for benzamide derivatives, such as coupling 2,5-dimethylbenzoic acid with 3-aminopyridine via carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions . Purification can employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using ethanol/water mixtures. Monitor reaction progress via TLC, and validate purity through HPLC (>98%) and melting point analysis .

Q. What analytical techniques are critical for structural characterization of this compound?

Use a combination of:

- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substituent positions on the benzamide and pyridine rings .

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- FT-IR to identify carbonyl (C=O) and amide (N-H) functional groups.

- X-ray crystallography (if crystalline) for absolute configuration determination .

Q. How should researchers design experiments to optimize reaction yields?

Apply factorial design (e.g., 2^k designs) to evaluate variables like temperature, solvent polarity, and catalyst loading. Use software tools (e.g., JMP, Minitab) for statistical modeling to identify significant factors and interactions . For example, a central composite design (CCD) can optimize solvent ratios and reaction times, reducing the number of trials while maximizing yield .

Advanced Research Questions

Q. What reactor configurations are suitable for scaling up synthesis while maintaining product integrity?

For heterogeneous reactions, consider continuous-flow reactors with immobilized catalysts to enhance mass transfer and reduce side reactions. For homogeneous systems, stirred-tank reactors with precise temperature control (±1°C) are recommended. Computational fluid dynamics (CFD) simulations can model mixing efficiency and thermal gradients .

Q. How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts)?

Adopt a multi-method validation approach :

- Replicate experiments under controlled conditions to rule out procedural errors.

- Use GC-MS or LC-MS to identify byproducts and hypothesize formation mechanisms (e.g., via hydrolysis or oxidation).

- Apply density functional theory (DFT) to model reaction pathways and identify energetically favorable intermediates .

Q. What computational tools are effective for predicting physicochemical properties or binding interactions?

Q. How can heterogeneous reaction conditions (e.g., catalysis) be systematically optimized?

Use response surface methodology (RSM) to evaluate catalyst loading, particle size, and support material. For example, a Box-Behnken design can optimize palladium nanoparticle catalysts on mesoporous silica, balancing activity and recyclability .

Q. What safety protocols are critical when handling pyridine-containing benzamides?

- Conduct reactions in fume hoods with proper PPE (gloves, lab coats).

- Store compounds in airtight containers under nitrogen to prevent moisture absorption.

- Follow institutional guidelines for waste disposal of pyridine derivatives .

Q. How can environmental impacts of this compound be assessed in atmospheric or aqueous systems?

- Perform photodegradation studies under simulated sunlight (e.g., UV-Vis irradiation) to track decomposition products.

- Use OECD 301F biodegradation tests to evaluate microbial breakdown in aquatic environments .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.